1-(3,4-dimethoxybenzoyl)-2-(2-thienyl)pyrrolidine
Overview
Description
1-(3,4-dimethoxybenzoyl)-2-(2-thienyl)pyrrolidine is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.10856464 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes
Researchers have developed methods for the efficient orthogonal synthesis of polyfunctionalized pyrroles and thiophenes, not easily obtained by other chemical means. This involves reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes, resulting in polyfunctionalized derivatives in high yields. Such advancements underscore the synthetic utility of pyrrole and thiophene derivatives in constructing complex molecular architectures relevant to various scientific applications (Cheng, Peng, & Li, 2010).
Synthesis Routes to Substituted Thieno[3,2-b]pyridines
Another study outlines synthetic routes to 5- and 7-substituted thieno[3,2-b]pyridines, highlighting the chemical versatility of thieno[3,2-b]pyridine derivatives through various ring substitutions. This research provides insight into the structural manipulation of pyridine and thiophene units, which could be relevant for the development of novel compounds with potential scientific or therapeutic applications (Klemm et al., 1985).
Conducting Polymers from Pyrrole Monomers
In the field of materials science, derivatized bis(pyrrol-2-yl) arylenes, including compounds with dimethoxybenzene units, have been synthesized for their application in electrochemical polymerization. These compounds exhibit low oxidation potentials and high stability in their conducting form, which is crucial for the development of advanced conducting polymers (Sotzing et al., 1996).
Novel Polyimides with Pyridine Moieties
The synthesis of novel polyimides derived from pyridine-containing monomers demonstrates the application of these heterocyclic compounds in creating materials with excellent thermal stability, mechanical properties, and low dielectric constants. Such materials are significant for their potential uses in electronics and aerospace industries (Wang et al., 2006).
Heterocyclic System Derivatives
Research into the derivatives of benzo[5,6]cyclohepta[1,2,3-Cd]thieno[3,2-C]pyridine systems, including the synthesis and X-ray crystal structure analysis, contributes to the understanding of new heterocyclic systems. These studies are foundational for exploring the chemical space of heterocyclic compounds for potential scientific and pharmacological uses (Bremner et al., 1988).
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-14-8-7-12(11-15(14)21-2)17(19)18-9-3-5-13(18)16-6-4-10-22-16/h4,6-8,10-11,13H,3,5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCSMZGDAVAKJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2C3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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